Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its unique structural features, which include an imidazole ring, a sulfanyl group, and an acetamido moiety. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its intricate structure, which plays a crucial role in its chemical behavior and interactions.
This compound can be classified as a member of the benzamide family, which includes compounds characterized by the presence of a benzene ring attached to an amide functional group. The specific structure of ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate suggests potential applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can be represented as follows:
The InChI representation for this compound is InChI=1S/C19H22N4O3S/c1-10(22)21-17(25)15-11-12(23)14(13(11)16(15)18(24)19(20)21)26-7-8-9-27-6/h7-9,11,14H,10H2,1-6H3,(H,21,25).
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions due to its functional groups:
The mechanism of action for ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves several pathways:
These interactions suggest that this compound may exhibit pharmacological effects relevant to drug development.
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate possesses several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings.
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has potential applications across various scientific domains:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7